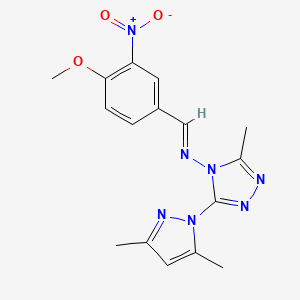![molecular formula C17H16N4OS B5908993 4-[(4-methoxy-3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5908993.png)
4-[(4-methoxy-3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-methoxy-3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol, also known as MMBAT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. MMBAT is a member of the 1,2,4-triazole family of compounds, which have been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
科学研究应用
4-[(4-methoxy-3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol has been shown to exhibit a wide range of biological activities, making it a promising candidate for various scientific research applications. In the field of medicine, 4-[(4-methoxy-3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol has been investigated for its potential as an antitumor agent, with studies showing that it can induce apoptosis in cancer cells and inhibit tumor growth. 4-[(4-methoxy-3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol has also been shown to have antimicrobial properties, with studies demonstrating its effectiveness against various bacterial and fungal strains. In addition, 4-[(4-methoxy-3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol has been investigated for its potential as an anti-inflammatory agent, with studies showing that it can reduce inflammation in animal models.
作用机制
The mechanism of action of 4-[(4-methoxy-3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various biological processes. For example, 4-[(4-methoxy-3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antitumor activity. 4-[(4-methoxy-3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which may explain its anti-inflammatory effects.
Biochemical and physiological effects:
4-[(4-methoxy-3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol has been shown to have various biochemical and physiological effects, depending on the specific application and concentration used. In terms of its antitumor activity, 4-[(4-methoxy-3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. 4-[(4-methoxy-3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In terms of its antimicrobial activity, 4-[(4-methoxy-3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol has been shown to disrupt bacterial cell membranes and inhibit fungal cell wall synthesis. In addition, 4-[(4-methoxy-3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and modulating immune cell activity.
实验室实验的优点和局限性
4-[(4-methoxy-3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol has several advantages for use in lab experiments, including its relatively low cost, high stability, and ease of synthesis. However, there are also some limitations to its use, including its relatively low solubility in water and some organic solvents, which may limit its application in certain experiments. In addition, 4-[(4-methoxy-3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol has not been extensively studied in vivo, and more research is needed to fully understand its potential applications and limitations.
未来方向
There are several future directions for research on 4-[(4-methoxy-3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol, including further investigation of its antitumor, antimicrobial, and anti-inflammatory activities, as well as its potential applications in other fields such as agriculture and materials science. In addition, more research is needed to fully understand the mechanism of action of 4-[(4-methoxy-3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol and to identify potential targets for its activity. Further optimization of the synthesis method of 4-[(4-methoxy-3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol may also be necessary to improve its efficiency and yield. Overall, 4-[(4-methoxy-3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol is a promising compound that has the potential to make significant contributions to various scientific fields, and further research is warranted to fully explore its potential.
合成方法
The synthesis of 4-[(4-methoxy-3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol involves the condensation reaction between 4-methoxy-3-methylbenzaldehyde and 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the final product using a reducing agent such as sodium borohydride. The synthesis of 4-[(4-methoxy-3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol has been optimized to achieve high yields and purity, and various modifications have been made to the reaction conditions to improve the efficiency of the process.
属性
IUPAC Name |
4-[(E)-(4-methoxy-3-methylphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-12-10-13(8-9-15(12)22-2)11-18-21-16(19-20-17(21)23)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,23)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGYFMMJGOKSOX-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-ethyl-5-imino-6-{[2-methyl-1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908927.png)
![3-allyl-5-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5908933.png)
![5-(3-ethoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-imino-1,3-thiazolidin-4-one](/img/structure/B5908936.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5908942.png)
![5-{3,5-dichloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5908954.png)
![4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)-2-butenoic acid](/img/structure/B5908962.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5908966.png)
![N-(2,4-dichlorophenyl)-N'-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5908979.png)
![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5908981.png)
![3-allyl-5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5908988.png)
![5-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5908994.png)
![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5909003.png)
![5-(3-chloro-5-methoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-imino-1,3-thiazolidin-4-one](/img/structure/B5909007.png)